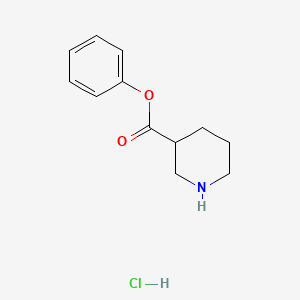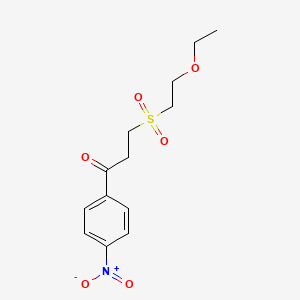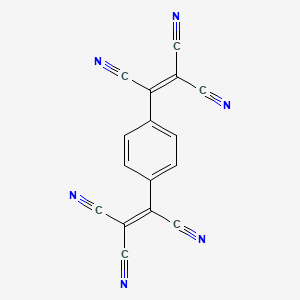
Dipropyl 3,3'-(1,3-dioxolane-2,2-diyl)dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous removal of water to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in the effective removal of water through chemical reaction or physical sequestration .
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate undergoes various types of chemical reactions, including:
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can attack the acetal ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the production of polyacetals and other polymers.
Mecanismo De Acción
The mechanism by which dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetal structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, its potential as a muscarinic acetylcholine receptor agonist suggests that it may interact with specific receptors in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
2,2-Diisopropyl-1,3-dioxolane: A substituted derivative of 1,3-dioxolane.
Uniqueness
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is unique due to its specific structure, which includes two propyl groups and a 1,3-dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
121864-64-0 |
|---|---|
Fórmula molecular |
C15H26O6 |
Peso molecular |
302.36 g/mol |
Nombre IUPAC |
propyl 3-[2-(3-oxo-3-propoxypropyl)-1,3-dioxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H26O6/c1-3-9-18-13(16)5-7-15(20-11-12-21-15)8-6-14(17)19-10-4-2/h3-12H2,1-2H3 |
Clave InChI |
JUHZKCUYIAOTFW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCC1(OCCO1)CCC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)


![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)

